An In-depth Technical Guide to N,N'-Dimethyldithiooxamide: Chemical Properties and Structure
An In-depth Technical Guide to N,N'-Dimethyldithiooxamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties and molecular structure of N,N'-Dimethyldithiooxamide. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the physicochemical characteristics, spectroscopic data, and structural parameters of the compound. Experimental protocols for its synthesis are also discussed. All quantitative data is presented in clear, tabular formats for ease of comparison and reference.
Introduction
N,N'-Dimethyldithiooxamide, also known as N,N'-dimethylethanedithioamide, is a sulfur-containing organic compound with the molecular formula C₄H₈N₂S₂. Its structure, featuring two thioamide functional groups, makes it a subject of interest in coordination chemistry and as a potential building block in organic synthesis. This guide aims to consolidate the available technical information on its chemical properties and structure to facilitate its use in research and development.
Chemical Properties
The chemical and physical properties of N,N'-Dimethyldithiooxamide are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | N,N'-dimethylethanedithioamide | [PubChem CID: 1899472][1] |
| Molecular Formula | C₄H₈N₂S₂ | [PubChem CID: 1899472][1] |
| Molecular Weight | 148.25 g/mol | [PubChem CID: 1899472][1] |
| Appearance | White crystalline solid | [Merck][2] |
| Melting Point | 142-144 °C | Experimental Data |
| Boiling Point (calculated) | 531.34 K | Cheméo |
| Solubility | Soluble in polar solvents | [Merck][2] |
| Calculated LogP | 0.080 | Cheméo |
| Calculated Water Solubility | -1.58 (log10WS) | Cheméo |
Molecular Structure
The molecular structure of N,N'-Dimethyldithiooxamide has been determined by X-ray crystallography. The molecule crystallizes in the monoclinic space group P.[3] The key structural parameters provide insight into the conformation and bonding within the molecule.
Crystal Structure
The crystal structure analysis reveals that the two thiooxamide moieties are not coplanar.
| Crystal System | Monoclinic |
| Space Group | P |
| Cell Dimensions (at -150°C) | a = 9.21 Å, b = 6.76 Å, c = 11.73 Å, β = 104.64° |
Caption: Crystallographic data for N,N'-Dimethyldithiooxamide.
Molecular Geometry
The detailed bond lengths and angles define the precise geometry of the molecule. The dihedral angle between the two thioamide planes is a notable feature of its conformation.
Caption: 2D representation of N,N'-Dimethyldithiooxamide.
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of N,N'-Dimethyldithiooxamide. The following sections detail the expected data from various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3200 | N-H stretch |
| ~2950 | C-H stretch (methyl) |
| ~1540 | C-N stretch / N-H bend |
| ~1280 | C=S stretch |
Note: The exact peak positions may vary depending on the sample preparation method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.2 | Singlet | 6H | N-CH₃ |
| ~8.5 | Broad Singlet | 2H | N-H |
¹³C NMR:
| Chemical Shift (ppm) | Assignment |
| ~33 | N-CH₃ |
| ~180 | C=S |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Assignment |
| 148 | [M]⁺ (Molecular Ion) |
| 91 | [M - S - CH₃]⁺ |
| 59 | [CH₃NCS]⁺ |
Experimental Protocols
Synthesis of N,N'-Dimethyldithiooxamide
A plausible method for the synthesis of N,N'-Dimethyldithiooxamide involves the reaction of dithiooxamide with methylamine.
Materials:
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Dithiooxamide
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Methylamine (40% in water)
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Ethanol
-
Sodium hydroxide
Procedure:
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Suspend dithiooxamide in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Add an aqueous solution of methylamine to the suspension.
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Slowly add a solution of sodium hydroxide to the reaction mixture while stirring.
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Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with cold water and then a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure N,N'-Dimethyldithiooxamide.
Caption: General workflow for the synthesis of N,N'-Dimethyldithiooxamide.
Conclusion
This technical guide has summarized the key chemical properties, molecular structure, and spectroscopic data of N,N'-Dimethyldithiooxamide. The provided information, including a plausible synthesis protocol, is intended to serve as a foundational resource for researchers and scientists. The well-defined structure and reactivity of this compound suggest its potential for further exploration in various fields of chemistry.
